

# Utreloxastat: A Technical Guide on its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Utreloxastat |           |
| Cat. No.:            | B10831238    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Utreloxastat** (formerly PTC857) is an investigational small molecule that has been explored for its therapeutic potential in neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). The core of its mechanism lies in the modulation of oxidative stress, a key pathological driver in many such conditions. This technical guide provides an in-depth overview of **utreloxastat**'s role in reducing oxidative stress, detailing its mechanism of action, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways. While the clinical development of **utreloxastat** for ALS was discontinued due to a lack of efficacy in the Phase 2 CARDINALS trial, the preclinical data and the compound's mode of action remain of scientific interest for understanding the role of oxidative stress and ferroptosis in neurodegeneration.

### Introduction to Utreloxastat and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a widely recognized contributor to neuronal cell death in a variety of neurodegenerative diseases. This damaging process can lead to the oxidation of lipids, proteins, and nucleic acids, ultimately culminating in cellular dysfunction and demise. One critical pathway implicated in oxidative stress-mediated cell death is ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.



**Utreloxastat** is an orally bioavailable small molecule designed to specifically target and mitigate the pathological consequences of oxidative stress. It was developed to inhibit key enzymatic drivers of oxidative damage and has been investigated for its potential to slow or prevent neurodegeneration.

# Mechanism of Action: Inhibition of 15-Lipoxygenase and Ferroptosis

**Utreloxastat**'s primary mechanism of action is the inhibition of 15-lipoxygenase (15-LO), a key enzyme in the lipoxygenase family that plays a crucial role in the biosynthesis of inflammatory mediators and the generation of lipid hydroperoxides. By inhibiting 15-LO, **utreloxastat** exerts its effects through a multi-faceted approach to reduce oxidative stress:

- Reduction of Lipid Peroxidation: 15-LO catalyzes the peroxidation of polyunsaturated fatty acids, a critical step in the ferroptosis pathway. Utreloxastat's inhibition of 15-LO directly reduces the formation of these damaging lipid peroxides.
- Prevention of Glutathione Depletion: Oxidative stress leads to the depletion of reduced glutathione (GSH), a critical intracellular antioxidant. Utreloxastat helps to preserve the pool of reduced glutathione, thereby bolstering the cell's natural antioxidant defenses.
- Inhibition of Ferroptosis: As a redox-active inhibitor, **utreloxastat** directly interferes with the ferroptotic cell death cascade. Preclinical studies have indicated that **utreloxastat** is a potent inhibitor of ferroptosis.

The following diagram illustrates the proposed signaling pathway through which **utreloxastat** mitigates oxidative stress and ferroptosis.





Click to download full resolution via product page

Utreloxastat's Mechanism of Action

### Quantitative Data on Utreloxastat's Effects

While extensive quantitative data from preclinical studies on specific markers of oxidative stress (e.g., malondialdehyde, 4-hydroxynonenal) are not readily available in the public domain, the first-in-human study and other sources provide some key quantitative insights into its potency and clinical pharmacokinetics.



<u>Preclinical Potency</u>

| Parameter                     | Value  | Cell Type/Model | Reference |
|-------------------------------|--------|-----------------|-----------|
| Ferroptosis Inhibition (EC50) | ≤98 nM | Not specified   |           |

## Phase 1 Clinical Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (

 To cite this document: BenchChem. [Utreloxastat: A Technical Guide on its Role in Mitigating Oxidative Stress]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#utreloxastat-s-role-in-reducing-oxidative-stress]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com